molecular formula C14H14N2O4S B6394776 6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid CAS No. 1261989-05-2

6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid

Cat. No.: B6394776
CAS No.: 1261989-05-2
M. Wt: 306.34 g/mol
InChI Key: HIXUQZPSIQIILI-UHFFFAOYSA-N
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Description

6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H14N2O4S. It is a derivative of nicotinic acid, which is known for its various applications in chemistry and biology. This compound is characterized by the presence of a dimethylsulfamoyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

6-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-11(13)12-8-7-10(9-15-12)14(17)18/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXUQZPSIQIILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid typically involves the reaction of 2-aminonicotinic acid with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

2-Aminonicotinic acid+N,N-Dimethylsulfamoyl chloride6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid\text{2-Aminonicotinic acid} + \text{N,N-Dimethylsulfamoyl chloride} \rightarrow \text{6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid} 2-Aminonicotinic acid+N,N-Dimethylsulfamoyl chloride→6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nicotinic acid derivatives.

Scientific Research Applications

6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit nicotinic acetylcholine receptors, affecting neurotransmission and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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